molecular formula C13H15NOS B2670422 3-Methylidene-8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320574-85-2

3-Methylidene-8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2670422
CAS No.: 2320574-85-2
M. Wt: 233.33
InChI Key: SJQIQZQVSPIFPL-UHFFFAOYSA-N
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Description

3-Methylidene-8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane is a specialized chemical building block featuring the 8-azabicyclo[3.2.1]octane scaffold, a structure of significant interest in medicinal chemistry and drug design . This compound is characterized by a methylidene group at the 3-position and a thiophene-2-carbonyl moiety on the nitrogen atom. The 8-azabicyclo[3.2.1]octane core is recognized as a privileged structure in pharmaceutical research, often serving as a bridged heterocyclic scaffold that can impart conformational rigidity and influence the pharmacokinetic properties of potential drug candidates . The incorporation of the thiophene ring, a common heteroaromatic group in bioactive molecules, further enhances its utility as a versatile intermediate for the synthesis of novel compounds. This product is intended solely for research and development purposes in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this compound in various applications, including but not limited to, the exploration of new biologically active molecules, the development of enzyme inhibitors, and as a key synthetic intermediate in organic synthesis . The presence of the methylidene group offers a handle for further chemical modification, making it a valuable precursor for creating diverse chemical libraries aimed at screening for new pharmacological activities.

Properties

IUPAC Name

(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NOS/c1-9-7-10-4-5-11(8-9)14(10)13(15)12-3-2-6-16-12/h2-3,6,10-11H,1,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQIQZQVSPIFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylidene-8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane can be achieved through a regio and diastereoselective intramolecular [3 + 2] nitrone cycloaddition reaction. This method involves the reaction of vinylogous carbonates with N-substituted hydroxylamine hydrochlorides under catalyst-free conditions . The reaction proceeds efficiently, yielding high amounts of the desired bicyclic isoxazolidines.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-Methylidene-8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives at the carbonyl carbon.

Scientific Research Applications

Structural Characteristics

The compound features a bicyclic structure that includes a thiophene ring and a carbonyl group. Its molecular formula is C12H13N1O1S1C_{12}H_{13}N_{1}O_{1}S_{1}, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural complexity contributes to its unique properties and reactivity, making it an attractive target for further chemical exploration and modification .

Scientific Research Applications

3-Methylidene-8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane has several notable applications in scientific research:

Medicinal Chemistry

The compound has been identified as a potential candidate for the development of novel pharmaceuticals due to its interaction with specific molecular targets within biological systems. Its unique structural configuration allows for selective binding to certain proteins, which may inhibit their activity or alter their function, leading to various biological effects such as anti-inflammatory and anti-cancer activities .

Neurotransmitter Reuptake Inhibition

Research indicates that derivatives of the 8-azabicyclo[3.2.1]octane scaffold, including this compound, may act as monoamine reuptake inhibitors. This activity suggests potential therapeutic applications in treating disorders such as depression, anxiety, attention deficit hyperactivity disorder (ADHD), and obsessive-compulsive disorder . The ability to inhibit the reuptake of neurotransmitters like serotonin, noradrenaline, and dopamine positions this compound favorably for further pharmacological investigation.

Materials Science

Due to its unique chemical properties, this compound may find applications in materials science, particularly in the development of new polymers or organic materials that leverage its structural characteristics .

Case Study 1: Anticancer Activity

A study investigating the anticancer properties of azabicyclo compounds highlighted the potential of this compound as a lead compound in cancer therapy due to its ability to induce apoptosis in cancer cells through specific receptor interactions .

Case Study 2: Neuropharmacological Effects

In vitro studies have demonstrated that derivatives of this compound can effectively inhibit the reuptake of serotonin and norepinephrine in neuronal cell lines, suggesting their potential use as antidepressants with fewer side effects compared to traditional monoamine reuptake inhibitors .

Mechanism of Action

The mechanism of action of 3-Methylidene-8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to certain proteins, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anti-cancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pharmacological and physicochemical properties of 8-azabicyclo[3.2.1]octane derivatives are heavily influenced by substituents at the 3- and 8-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name 3-Position Substituent 8-Position Substituent Key Pharmacological Activity References
Target Compound Methylidene (CH₂=) Thiophene-2-carbonyl Not explicitly stated (hypothesized to interact with neurotransmitter transporters) [Synthesized analogs]
3-Methylene-8-ethoxycarbonyl analog Methylidene (CH₂=) Ethoxycarbonyl (CO₂Et) Unreported; likely modulates lipophilicity
WIN35,428 4-Fluorophenyl (C₆H₄F) Carbomethoxy (CO₂Me) at 2β Dopamine transporter (DAT) inhibitor
8-Methyl-3-aminotropane derivatives Amine (NH₂) Methyl (CH₃) Antidepressant-like effects in forced swimming test
NK1 Antagonists (benzylamine derivatives) Benzylamine (C₆H₅CH₂NH₂) Variable (e.g., sulfonamide) Neurokinin-1 receptor antagonism
3-(Diarylmethylene) derivatives Diarylmethylene (Ar₂C=) Unsubstituted or modified δ/μ-opioid receptor modulation
Pyrazole sulfonamide derivatives Phenoxy or aryloxy Pyrazole sulfonamide Non-opioid analgesic candidates

Pharmacological and Physicochemical Differences

Electron-Donating vs. Diarylmethylene substituents (e.g., in opioid modulators) increase steric bulk and aromatic surface area, favoring hydrophobic interactions .

Impact on Lipophilicity and Solubility :

  • The 8-thiophene-2-carbonyl group likely reduces lipophilicity compared to diarylmethylene or benzylamine substituents, improving aqueous solubility. This contrasts with 8-methyl derivatives, which exhibit higher logP values .
  • Sulfonamide-containing analogs (e.g., pyrazole derivatives) balance polarity and membrane permeability due to their zwitterionic nature .

Receptor Selectivity: DAT Selectivity: WIN35,428’s 4-fluorophenyl and carbomethoxy groups confer high DAT affinity, whereas the target compound’s thiophene carbonyl may shift selectivity toward serotonin or norepinephrine transporters . NK1 Antagonism: Benzylamine derivatives achieve sub-nanomolar NK1 receptor binding via hydrogen bonding with the benzylamine group, a feature absent in the target compound .

Key Research Findings

Tropane Core Modifications: Replacement of the tropane core with other bicyclic systems (e.g., 3-azabicyclo[3.3.0]octane) alters conformational rigidity and receptor binding, as seen in Maraviroc analogs .

Biological Activity Trends: Antidepressant Potential: 8-Methyl-3-aminotropane derivatives (e.g., WF-31, WF-50) show serotonin reuptake inhibition and antidepressant-like effects in rodent models, suggesting the target compound’s methylidene group may confer similar efficacy . Opioid Modulation: Diarylmethylene derivatives demonstrate dual δ/μ-opioid activity, highlighting the role of extended conjugation in receptor cross-talk .

Biological Activity

3-Methylidene-8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound with a unique bicyclic structure that includes a thiophene ring and a carbonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anti-cancer research.

Chemical Structure and Properties

The molecular formula for this compound is C12H13N1O1S1C_{12}H_{13}N_{1}O_{1}S_{1}. The presence of the thiophene ring contributes to its reactivity and biological activity, making it an interesting target for further research. The compound can be synthesized through a regio and diastereoselective intramolecular [3 + 2] nitrone cycloaddition reaction, which allows for high selectivity and yield under optimized conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems, such as enzymes or receptors. The unique structural configuration enables selective binding to certain proteins, potentially inhibiting their activity or altering their function. This interaction may lead to various biological effects, including:

  • Anti-inflammatory Activity : Research indicates that compounds with similar structures exhibit significant anti-inflammatory properties by modulating inflammatory pathways.
  • Anti-cancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

In Vitro Studies

In vitro studies have demonstrated the potential of this compound to inhibit specific cancer cell lines, with IC50 values indicating effective concentrations required for significant inhibition. For instance, compounds structurally related to this compound have shown promising results in reducing tumor growth in various models.

Case Studies

A notable case study involved the evaluation of a related compound's analgesic activity in animal models, where it demonstrated significant efficacy compared to morphine in hot plate tests, suggesting a potential pathway for pain management applications .

Summary of Biological Activities

Activity Description
Anti-inflammatoryModulates inflammatory pathways; reduces cytokine release
Anti-cancerInduces apoptosis; inhibits cell proliferation in cancer cell lines
AnalgesicDemonstrates pain relief comparable to traditional analgesics

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to construct the 8-azabicyclo[3.2.1]octane scaffold in derivatives like 3-methylidene-8-(thiophene-2-carbonyl)-8-azabicyclo[3.2.1]octane?

  • Methodological Answer : The core bicyclic structure is typically synthesized via:

  • Radical Cyclization : Bromoethyl-substituted azetidin-2-ones undergo radical cyclization using n-tributyltin hydride and AIBN in toluene, achieving high diastereocontrol (>99%) .
  • Enantioselective Routes : Acyclic precursors with stereochemical guidance are used, such as desymmetrization of tropinone derivatives or cycloadditions (e.g., azomethine ylides) .
  • Tropinone Modification : Natural tropane alkaloids like tropinone are chemically modified to introduce substituents (e.g., thiophene-2-carbonyl groups) .
    • Example : For 8-substituted derivatives, cyclopropanation or benzylation at the N8 position is performed post-cyclization .

Q. Which biological targets are associated with 8-azabicyclo[3.2.1]octane derivatives, and how are these interactions assessed?

  • Methodological Answer : Key targets include:

  • Monoamine Transporters : Dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. Binding affinity is quantified via radioligand displacement assays using [³H]WIN35,428 for DAT .
  • Enzymes : Acetylcholinesterase (AChE) and monoamine oxidase (MAO). Inhibition is measured via colorimetric assays (e.g., Ellman’s method for AChE) .
    • Structural Influence : The rigid bicyclic scaffold enhances stereoselective binding, while substituents like thiophene-2-carbonyl modulate selectivity .

Advanced Research Questions

Q. How do substituents at the C3 and N8 positions influence selectivity between DAT, SERT, and NET?

  • Methodological Answer :

  • C3 Modifications : Bulky aryl groups (e.g., 4-chlorophenyl) enhance DAT affinity. Electron-withdrawing groups (e.g., fluorine) improve metabolic stability .
  • N8 Substituents : Cyclopropylmethyl or 4-fluorobenzyl groups reduce SERT/NET off-target activity. Computational docking (e.g., AutoDock Vina) predicts steric and electronic complementarity with transporter binding pockets .
    • Case Study : RTI-336 (3β-(4-chlorophenyl)-2β-(3-(4-methylphenyl)isoxazole) substitution) shows >100-fold DAT selectivity over SERT .

Q. What computational approaches are used to resolve contradictions in structure-activity relationship (SAR) data for bicyclic derivatives?

  • Methodological Answer :

  • QSAR Modeling : Multivariate regression identifies critical physicochemical parameters (e.g., logP, polar surface area) influencing transporter binding .
  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions to explain divergent activities of enantiomers (e.g., (1R,5S) vs. (1S,5R) configurations) .
    • Example : MD simulations revealed that 3-methylidene derivatives adopt distinct conformations in DAT vs. SERT, rationalizing selectivity discrepancies .

Q. How are metabolic pathways and stability of 8-azabicyclo[3.2.1]octane derivatives characterized?

  • Methodological Answer :

  • In Vitro Metabolism : Liver microsome assays (e.g., human CYP450 isoforms) identify primary metabolites. LC-MS/MS quantifies oxidative dealkylation or hydroxylation .
  • Stability Studies : Accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) assess hydrolytic susceptibility of ester/carbonyl groups .

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